6-[(Pent-4-YN-2-YL)amino]pyridine-3-carboxylic acid

Catalog No.
S13812859
CAS No.
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-[(Pent-4-YN-2-YL)amino]pyridine-3-carboxylic aci...

Product Name

6-[(Pent-4-YN-2-YL)amino]pyridine-3-carboxylic acid

IUPAC Name

6-(pent-4-yn-2-ylamino)pyridine-3-carboxylic acid

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-3-4-8(2)13-10-6-5-9(7-12-10)11(14)15/h1,5-8H,4H2,2H3,(H,12,13)(H,14,15)

InChI Key

GKMCYWOQRNSYMG-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)NC1=NC=C(C=C1)C(=O)O

6-[(Pent-4-YN-2-YL)amino]pyridine-3-carboxylic acid is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with an amino group and a carboxylic acid. The compound has the molecular formula C11H12N2O2C_{11}H_{12}N_{2}O_{2} and a molecular weight of 204.22 g/mol. Its systematic name reflects the presence of a pent-4-yne chain attached to the amino group, which enhances its reactivity and potential biological activity .

Typical of pyridine derivatives and alkyne-containing compounds:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing substitution reactions with electrophiles.
  • Acid-Base Reactions: The carboxylic acid group can donate protons, making it reactive in acid-base chemistry.
  • Alkyne Reactions: The pent-4-yne moiety can undergo addition reactions, such as hydrosilylation or hydroboration, leading to various functionalized products.

Research indicates that compounds similar to 6-[(Pent-4-YN-2-YL)amino]pyridine-3-carboxylic acid exhibit significant biological activities, including antibacterial and antifungal properties. The structural features of the compound suggest potential interactions with biological targets, particularly in the development of pharmaceuticals aimed at treating infections or other diseases .

The synthesis of 6-[(Pent-4-YN-2-YL)amino]pyridine-3-carboxylic acid typically involves multi-step organic reactions, which may include:

  • Formation of the Pyridine Ring: Starting from pyridine derivatives, the carboxylic acid group is introduced through carboxylation reactions.
  • Alkyne Introduction: The pent-4-yne moiety can be synthesized from appropriate alkynes through coupling reactions or from alcohols via dehydration methods.
  • Amine Functionalization: The amino group is introduced using amination techniques, often involving nucleophilic substitution on halogenated pyridine derivatives.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting bacterial infections.
  • Chemical Research: It can be utilized in synthetic organic chemistry for creating more complex molecules through its reactive functional groups.
  • Material Science: Its unique structure may lend itself to applications in creating novel materials or coatings.

Interaction studies involving 6-[(Pent-4-YN-2-YL)amino]pyridine-3-carboxylic acid are essential for understanding its biological mechanisms. Preliminary studies suggest that the compound may interact with specific enzymes or receptors within microbial cells, inhibiting their growth or function. Further research is needed to elucidate these interactions fully and determine the compound's efficacy in therapeutic applications .

Several compounds share structural similarities with 6-[(Pent-4-YN-2-YL)amino]pyridine-3-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Pyridinecarboxylic acidPyridine ring with a carboxylic acid groupSimpler structure without alkyne functionality
6-Amino-pyridine-3-carboxylic acidSimilar pyridine and carboxylic acid structureLacks the alkyne chain
2-AminopyridineAmino group at position 2 on the pyridine ringNo carboxylic acid functionality
5-(Pent-4-yne)-2-pyridinamineContains an alkyne but lacks carboxylic acidDifferent position of functional groups

Uniqueness

6-[(Pent-4-YN-2-YL)amino]pyridine-3-carboxylic acid is unique due to its combination of both an alkyne and an amino group attached to a pyridine ring, which allows it to engage in a broader range of

Transition Metal-Catalyzed C–H Activation Strategies

Transition metal catalysts enable direct functionalization of pyridine C–H bonds, bypassing pre-functionalized substrates. Rhodium(III) complexes excel in coupling pyridines with terminal or internal alkynes through directed C–H activation. For example, 2-(1H-pyrazol-1-yl)pyridine undergoes Rh(III)-catalyzed alkenylation with internal alkynes via a solvent-controlled rollover mechanism, yielding either mono-alkenylated pyridines or indazole derivatives. Pyridine’s innate directing ability facilitates ortho-C–H activation, as demonstrated in planar chiral ferrocene syntheses using Rh(I)/chiral phosphonite catalysts.

Key advances include:

  • Chelation-assisted activation: Pyridine’s nitrogen coordinates to Rh centers, positioning the metal for ortho-C–H bond cleavage. This strategy achieves enantioselectivities >95% ee in ferrocenyl pyridine arylations.
  • Redox-neutral pathways: Rh(I) systems avoid stoichiometric oxidants, as seen in pyridylferrocene couplings with aryl halides under mild conditions.
  • Suppressing alkyne dimerization: Electron-deficient phosphite ligands in Rh catalysts prevent Glaser-type coupling, favoring productive alkyne insertion.

One-Pot Alkenylation/Electrocyclization/Aromatization Sequences

Multicomponent reactions streamline pyridine-alkyne assembly. A Rh-catalyzed one-pot method converts α,β-unsaturated ketoximes and terminal alkynes into polysubstituted pyridines via sequential C–H alkenylation, electrocyclization, and dehydration. For instance, pent-4-yn-2-yl derivatives form through:

  • Alkyne insertion into a Rh–H bond generated from ketoxime activation.
  • 6π-electrocyclization of the conjugated diene intermediate.
  • Aromatization via elimination of water.

This cascade approach achieves modular substitution patterns critical for pharmaceutical intermediates like 6-aminopyridine-3-carboxylic acid derivatives.

Ligand Design for Regioselective Alkyne Incorporation

Ligands critically influence alkyne insertion regiochemistry and catalyst stability:

Ligand TypeRole in Pyridine-Alkyne CouplingExample System
Pyridine derivativesDirect ortho-C–H activationRh(I)/pyridine suppresses trimerization
Chiral phosphonitesEnantioselective arylationsFerrocenyl pyridines with >99% ee
Electron-deficient phosphitesPrevent alkyne dimerizationTerminal alkyne coupling

Notably, pyridine ligands in Rh–NHC (N-heterocyclic carbene) systems switch chemoselectivity from cyclotrimerization to head-to-tail alkyne dimerization, crucial for linear alkyne tethering.

Comparative Analysis of Zr-, Rh-, and Sc-Based Catalytic Systems

Rhodium Catalysts

  • Advantages: High functional group tolerance, compatibility with directing groups (e.g., pyridines), and redox versatility[3–6].
  • Limitations: Cost and sensitivity to sulfur-containing substrates.

Scandium Catalysts

  • Advantages: Rare-earth metals enable pyridine C–H additions to allenes or alkenes without pre-activation.
  • Mechanism: Sc(III) forms pyridyl intermediates that insert alkenes, followed by σ-bond metathesis.

Zirconium Systems

  • Role: Limited direct use in pyridine-alkyne coupling but relevant in alkyne activation. Zirconocene hydrides coordinate pyridines to stabilize intermediates during CO₂ functionalization.

Performance Comparison

CatalystSubstrate ScopeTypical YieldSelectivity Control
RhPyridines, terminal alkynes60–95%Ligand- and solvent-dependent
ScPyridines, allenes50–85%Steric modulation
ZrAlkynes, small molecules40–70%Limited for pyridine systems

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

204.089877630 g/mol

Monoisotopic Mass

204.089877630 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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